molecular formula C21H25N3O3 B2593777 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea CAS No. 1203305-07-0

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea

Cat. No. B2593777
CAS RN: 1203305-07-0
M. Wt: 367.449
InChI Key: ZOGUXZYFYGZGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in various studies.

Scientific Research Applications

Antiproliferative and Anticancer Activity

Research on novel urea and bis-urea derivatives, including primaquine with hydroxyphenyl or halogenphenyl substituents, highlights the potential antiproliferative and anticancer activities of these compounds. For instance, specific derivatives have shown significant activity against cancer cell lines, particularly breast carcinoma cells, suggesting potential applications in cancer therapy (Perković et al., 2016).

Histone Deacetylase Inhibition

A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines has been developed as potent histone deacetylase (HDAC) inhibitors. These compounds exhibit cytotoxic effects on PC-3 cells, demonstrating their potential as HDAC inhibitors and their role in suppressing the growth of prostate cancer cells (Liu et al., 2015).

Antagonistic Activity Against Human Adenosine A(3) Receptor

Isoquinoline and quinazoline urea derivatives have been identified as binders to human adenosine A(3) receptors, with specific derivatives synthesized and tested for their affinities. These compounds have potential applications in characterizing the human A(3) receptor and could be useful in developing therapeutics targeting this receptor (Muijlwijk-Koezen et al., 2000).

Synthetic Methodologies

Research into the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects, as well as inhibition profiles against enzymes such as acetylcholinesterase and carbonic anhydrase, illustrates the wide range of scientific applications for compounds related to urea and tetrahydroquinoline derivatives. These studies contribute to the development of new methodologies for constructing complex molecules with potential therapeutic applications (Sujayev et al., 2016).

Fluorescence Studies

Compounds related to 6-methoxy-4-quinolone have been investigated for their strong fluorescence in a wide pH range of aqueous media. This characteristic makes them suitable as fluorescent labeling reagents, opening avenues for their use in biomedical analysis and imaging (Hirano et al., 2004).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14(2)20(25)24-12-6-7-15-13-16(10-11-18(15)24)22-21(26)23-17-8-4-5-9-19(17)27-3/h4-5,8-11,13-14H,6-7,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGUXZYFYGZGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea

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